2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol
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Overview
Description
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol is an organic compound characterized by its unique structure, which includes a benzodioxin ring and an ethoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol typically involves a multi-step process:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.
Imination Reaction: The benzodioxin derivative is then reacted with an appropriate aldehyde or ketone to form the imine linkage. This step often requires a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and imination steps, which can improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl ethers.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research due to its structural similarity to natural products. It can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the benzodioxin ring and phenol group suggests possible antioxidant and anti-inflammatory activities, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and resins with specific properties. Its ability to undergo various chemical modifications allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The imine and phenol groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-ethoxyphenol: Similar structure but with the ethoxy group at a different position.
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-hydroxyphenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
The unique combination of the benzodioxin ring, imine linkage, and ethoxyphenol group in 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol provides distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-20-15-5-3-4-12(17(15)19)11-18-13-6-7-14-16(10-13)22-9-8-21-14/h3-7,10-11,19H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJYGBHGHATIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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